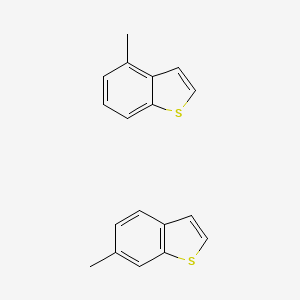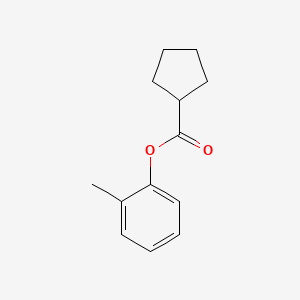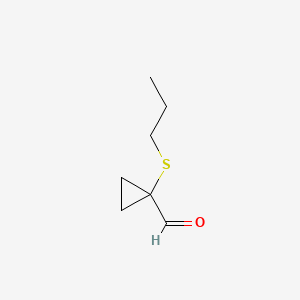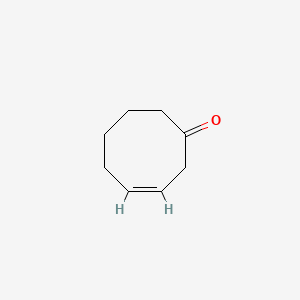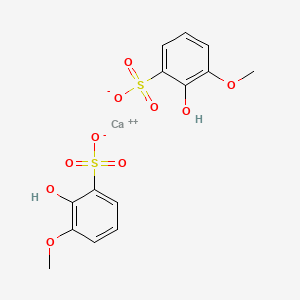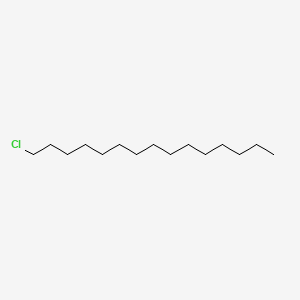
o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a hydroxy group, and an ethyl-pyrrolidinyl-methyl group attached to an anisamide core. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- typically involves multiple steps, starting with the preparation of the anisamide core. The chloro and hydroxy groups are introduced through specific halogenation and hydroxylation reactions. The ethyl-pyrrolidinyl-methyl group is then attached via a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process is designed to be cost-effective while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can produce a variety of substituted anisamides.
Scientific Research Applications
o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The ethyl-pyrrolidinyl-methyl group enhances its solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
o-Anisamide, 5-chloro-N-((1-methyl-2-pyrrolidinyl)methyl)-4-hydroxy-: Similar structure but with a methyl group instead of an ethyl group.
o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-methoxy-: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
The unique combination of the chloro, hydroxy, and ethyl-pyrrolidinyl-methyl groups in o-Anisamide, 5-chloro-N-((1-ethyl-2-pyrrolidinyl)methyl)-4-hydroxy-, (-)- gives it distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity, solubility, and bioavailability.
Properties
CAS No. |
28626-34-8 |
|---|---|
Molecular Formula |
C15H21ClN2O3 |
Molecular Weight |
312.79 g/mol |
IUPAC Name |
5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-hydroxy-2-methoxybenzamide |
InChI |
InChI=1S/C15H21ClN2O3/c1-3-18-6-4-5-10(18)9-17-15(20)11-7-12(16)13(19)8-14(11)21-2/h7-8,10,19H,3-6,9H2,1-2H3,(H,17,20) |
InChI Key |
KOWANBRZFLSWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)
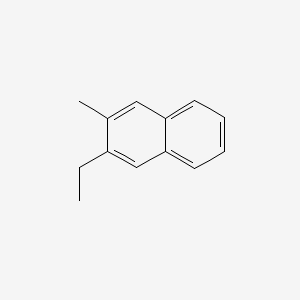
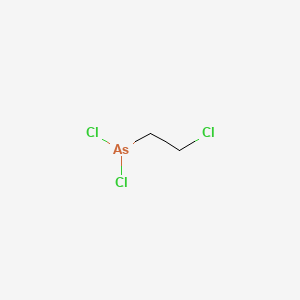
![4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene](/img/structure/B13816118.png)
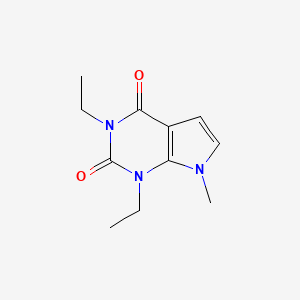
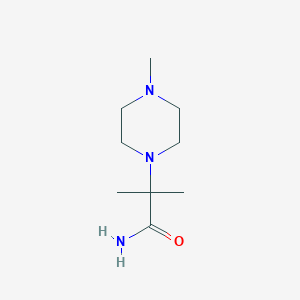

![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)
